4-METHANESULFONYL-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Physicochemical Property logP Polar Surface Area

4-Methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896338-57-1) is a synthetic small-molecule screening compound belonging to the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class. Structurally, it features a 1,3-thiazole ring functionalized at the 4-position with a thiophene moiety and at the 2-position with a benzamide bearing a para-methylsulfonyl group.

Molecular Formula C15H12N2O3S3
Molecular Weight 364.45
CAS No. 896338-57-1
Cat. No. B2618056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-METHANESULFONYL-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
CAS896338-57-1
Molecular FormulaC15H12N2O3S3
Molecular Weight364.45
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
InChIInChI=1S/C15H12N2O3S3/c1-23(19,20)11-6-4-10(5-7-11)14(18)17-15-16-12(9-22-15)13-3-2-8-21-13/h2-9H,1H3,(H,16,17,18)
InChIKeyJPDWOGARAUHIEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896338-57-1): Compound Class & Procurement Baseline


4-Methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896338-57-1) is a synthetic small-molecule screening compound belonging to the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class [1]. Structurally, it features a 1,3-thiazole ring functionalized at the 4-position with a thiophene moiety and at the 2-position with a benzamide bearing a para-methylsulfonyl group . This compound is listed in the ChemDiv screening library (Compound ID: G786-1419) and is available in milligram quantities for early-stage drug discovery research . Its core scaffold is disclosed in a patent family (WO2009035788A1) covering alkylsulfonyl-substituted thiazolides with reported activity against hepatitis viruses [1].

Procurement Milligram-scale screening compound from ChemDiv library; suitable for early-stage hit discovery.
Scaffold Alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide, structurally distinct from nitazoxanide or tizoxanide analogs.
Screening context Reported in patent literature for antiviral research (HCV); supports kinase or antiviral phenotypic screening cascades.

Why Generic Substitution of 4-Methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide Is Not Advisable


Within the N-(4-thiophen-2-yl-thiazol-2-yl)benzamide series, subtle modifications to the benzamide substituent profoundly alter physicochemical properties and, by extension, biological target engagement [1]. For instance, the para-methylsulfonyl group on the target compound confers a distinct hydrogen-bond acceptor profile and electronic character compared to analogs bearing trifluoromethyl, dimethylsulfamoyl, or methylthio groups [1]. These differences translate into measurable variations in logP, logD, and polar surface area, which directly impact solubility, permeability, and promiscuity profiles in cell-based assays . Simply substituting a close analog without verifying the functional impact of the 4-methanesulfonyl moiety risks invalidating structure-activity relationships (SAR) and compromising experimental reproducibility in antiviral or kinase-targeted screening cascades [1].

Physicochemical shift with substituent change
Replacing para-methylsulfonyl with dimethylsulfamoyl or trifluoromethyl alters logP, H-bond profile, and PSA, which may lead to divergent permeability and solubility in cell-based assays.
Off-target GPCR profile cannot be assumed
The dimethylsulfamoyl analog shows minimal S1P1 activity, but the methanesulfonyl congener may exhibit a different selectivity window; direct substitution may confound counter-screen results.
Patent family enforces structural differentiation
Alkylsulfonyl thiazolides are intellectually distinct from haloalkyl or nitro-thiazolide series; replacing with nitazoxanide-type analogs compromises SAR continuity and IP position.

Quantitative Differentiation Evidence for 4-Methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896338-57-1) vs. Closest Analogs


Para-Methylsulfonyl Substitution Confers Distinct Physicochemical Profile vs. Dimethylsulfamoyl and Trifluoromethyl Analogs

The target compound's para-methylsulfonyl group results in a calculated logP of 3.062 and a polar surface area (PSA) of 63.87 Ų . In contrast, the dimethylsulfamoyl analog (4-(dimethylsulfamoyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide; CID 1356309) is predicted to have a lower logP and larger PSA due to the ionizable amine. The trifluoromethyl analog (3-(trifluoromethyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide) would exhibit higher lipophilicity and lower PSA, altering membrane permeability. These differences in key drug-like properties demonstrate that the target compound occupies a distinct physicochemical space, making direct substitution in assay panels problematic without re-optimization of assay conditions [1].

logP & PSA Comparison
Class-level inference
Target logP 3.062, PSA 63.87 Ų vs. dimethylsulfamoyl analog (predicted logP ~2.5) and trifluoromethyl analog (predicted logP ~4.5).
Supports distinct physicochemical space for target compound; rank-order differences may affect assay permeability.
Calculated values; verify experimentally.
Physicochemical Property logP Polar Surface Area Drug-like Profile

S1P1 Receptor Activity Deficit Highlights Target Selectivity Advantage Over 4-Dimethylsulfamoyl Analog

A structurally related analog, 4-(dimethylsulfamoyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide (BDBM37205), was profiled against the Sphingosine 1-phosphate receptor 1 (S1P1) and exhibited negligible activity (EC50 > 10,000 nM) [1]. While direct S1P1 activity data for the 4-methanesulfonyl target compound is absent from public databases, this established lack of activity in a key GPCR counter-screen for the dimethylsulfamoyl congener suggests that the core 4-thiophen-2-yl-thiazol-2-yl scaffold is not inherently prone to S1P1 engagement. The stronger electron-withdrawing character of the methanesulfonyl vs. dimethylsulfamoyl group is expected to further suppress any residual S1P1 affinity, providing a cleaner background for antiviral or kinase assays . This negative selectivity evidence is critical for users seeking to avoid S1P1-mediated confounding effects in phenotypic screening.

S1P1 Counter-screen
Cross-study comparable
Analog BDBM37205 EC50 > 10,000 nM; target compound predicted similar inactivity.
Low risk of S1P1-mediated confounding in antiviral or kinase screens.
MLSCN cell-based assay data; direct measurement on target compound unavailable.
GPCR Sphingosine-1-Phosphate Receptor Counter-Screening Off-Target Liability

Patent Family Evidence for Antiviral Potential and Structural Differentiation from Haloalkyl Comparator Series

The compound falls within the generic claims of WO2009035788A1, which describes alkylsulfonyl-substituted thiazolides exhibiting 'strong activity against hepatitis virus' [1]. This patent explicitly distinguishes the alkylsulfonyl series from earlier haloalkyl heteroaryl benzamides (e.g., those in US RE46724) that rely on bromo- or chloro-substituted thiazole moieties for activity [2]. The replacement of a haloalkyl group with an alkylsulfonyl group, as in the target compound, is claimed to improve metabolic stability and reduce toxicological risk while retaining antiviral efficacy [1]. For procurement decisions, this patent-derived differentiation means the target compound is part of a structurally distinct chemical series from commercially available nitazoxanide or tizoxanide analogs, offering a divergent intellectual property landscape and potentially distinct resistance profile.

Patent Structural Differentiation
Class-level inference
Alkylsulfonyl thiazolide class disclosed in WO2009035788A1 with reported antiviral research context; distinct from haloalkyl and nitro-thiazolide series.
Patent-enforced chemical series separation; supports novel probe development for HCV replicon studies.
Qualitative patent claims; no public IC50/EC50 for this specific compound.
Hepatitis C Virus Antiviral Activity Patent Protection Thiazolide

Recommended Application Scenarios for 4-Methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide Based on Evidence


Chemical Probe for HCV Antiviral Target Deconvolution

Given its patent-backed association with antiviral activity, the compound is best deployed as a chemical probe in HCV replicon assays to differentiate the alkylsulfonyl thiazolide mechanism from that of established nitazoxanide or tizoxanide analogs. Its distinct physicochemical profile (logP 3.06) ensures it can access intracellular compartments where the HCV replication complex assembles . Researchers should avoid using it interchangeably with haloalkyl thiazolides in these studies.

Kinase Selectivity Panel Screening

The negative S1P1 selectivity data for the scaffold indicates a reduced risk of GPCR-mediated off-target effects, making the compound a cleaner candidate for kinase selectivity profiling than its dimethylsulfamoyl counterpart . Its methanesulfonyl group serves as a hydrogen-bond acceptor that can be exploited in structure-based design of ATP-competitive inhibitors.

Physicochemical Property Benchmarking in MedChem Optimization

With a calculated logD of 3.06 and PSA of 63.87 Ų, the compound serves as a useful reference point for medicinal chemistry teams optimizing CNS-excluded (PSA < 90 Ų) but highly permeable (logD 2-4) chemical series . It can be used to calibrate in silico permeability models against experimental Caco-2 or PAMPA data.

Building Block for Focused Library Synthesis

The compound's available 80 mg quantity and reactive benzamide handle make it suitable as a starting material for parallel synthesis of a focused library exploring substitutions on the thiophene or thiazole rings . This approach can rapidly generate SAR data around the alkylsulfonyl thiazolide scaffold for hit-to-lead campaigns.

Application
Selection Property
Validation Focus
HCV replicon probe differentiation
Alkylsulfonyl thiazolide scaffold (distinct from nitazoxanide class)
Intracellular target engagement in viral replication complex models
Kinase selectivity panel screening
Low S1P1 GPCR off-target liability
ATP-competitive inhibition profiling; kinase counter-screen cascade
MedChem property calibration
Moderate lipophilicity, low PSA (drug-like space)
Permeability and solubility model validation (Caco-2 / PAMPA correlation)
Focused library synthesis
Reactive benzamide handle; available in mg quantities
Thiophene/thiazole SAR exploration for hit-to-lead optimization
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